molecular formula C7H5Cl2F B6329346 1,4-Dichloro-2-fluoro-5-methylbenzene CAS No. 1365969-73-8

1,4-Dichloro-2-fluoro-5-methylbenzene

Cat. No.: B6329346
CAS No.: 1365969-73-8
M. Wt: 179.02 g/mol
InChI Key: YYKFTHZQKSDZAK-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-5-methylbenzene (C₇H₅Cl₂F) is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (at positions 1 and 4), one fluorine atom (position 2), and a methyl group (position 5). This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its synthesis typically involves halogenation and alkylation steps, though specific protocols are often proprietary. For example, nitro-group reduction methods using SnCl₂·2H₂O (as seen in analogous diamine syntheses) may be adapted for intermediates . The methyl group enhances lipophilicity, while chlorine and fluorine atoms influence reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKFTHZQKSDZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274560
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID301274560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-73-8
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-fluoro-5-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediate compounds, followed by chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Scientific Research Applications

1,4-Dichloro-2-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with electrophiles or nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to substitution reactions. The methyl group at position 5 can also affect the compound’s reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with varying substituent patterns or functional groups. Below is a systematic analysis:

Substituent Position and Electronic Effects

  • 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene : Replacing the methyl group with a fluoromethyl group () introduces stronger electron-withdrawing effects, altering solubility and reactivity in cross-coupling reactions .

Functional Group Variations

  • 1,4-Dichloro-2-fluoro-5-nitrobenzene : A nitro group instead of methyl enhances electrophilicity, favoring NAS but reducing stability under basic conditions.
  • 5-((4-Chlorophenyl)methyl)-cyclopentanol derivatives (): These agrochemicals (e.g., metconazole) share halogenated benzene motifs but incorporate triazole rings, emphasizing broader bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C, est.) LogP (est.) Key Applications
1,4-Dichloro-2-fluoro-5-methylbenzene 195.02 210–220 3.1 Pharmaceutical intermediates
1,2-Dichloro-4-fluoro-5-methylbenzene 195.02 205–215 3.0 Limited industrial use
1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene 213.01 225–235 2.8 Specialty polymers

Notes: Estimated properties derived from analogous halogenated benzenes; LogP values reflect lipophilicity trends.

Toxicity and Environmental Impact

While specific toxicological data for this compound is sparse, structurally related chlorinated benzenes (e.g., dichlorobenzenes) are associated with moderate environmental persistence.

Biological Activity

1,4-Dichloro-2-fluoro-5-methylbenzene (also known as 1,4-dichloro-2-fluorotoluene) is a halogenated aromatic compound with notable biological activities and toxicological implications. This article explores the compound's biological activity, including its toxicity to aquatic organisms, genotoxicity, and potential interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula C7H5Cl2FC_7H_5Cl_2F. Its structure is characterized by:

  • Chlorine atoms at positions 1 and 4 of the benzene ring.
  • A fluorine atom at position 2.
  • A methyl group at position 5.

This unique arrangement influences its chemical reactivity and biological interactions.

Toxicity Profile

Research indicates that this compound exhibits moderate toxicity towards aquatic organisms. The lethal concentration for 50% of a test population (LC50) for fish ranges from 27.21 to 47.79 mg/L . This suggests that the compound poses a risk to aquatic ecosystems when present in significant concentrations .

Table 1: Toxicity Data

Organism TypeEndpointValue (mg/L)
FishLC5027.21 - 47.79

Genotoxicity

In vitro studies have shown that the compound exhibits weak genotoxicity towards human cells, with an inhibitory concentration for 50% of cells (IC50) ranging between 40 to 160 µM . This indicates that while it may not be highly genotoxic, there is a potential risk for DNA damage at higher concentrations .

The biological activity of this compound can be attributed to its ability to interact with electrophiles and nucleophiles due to the electron-withdrawing effects of chlorine and fluorine substituents. These interactions enhance the reactivity of the benzene ring, making it capable of participating in various chemical reactions that may lead to biological effects .

Case Studies and Research Findings

Several studies have investigated the interactions of halogenated aromatic compounds similar to this compound:

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